molecular formula C15H10N2O2 B1675718 6-Anilino-5,8-quinolinedione CAS No. 91300-60-6

6-Anilino-5,8-quinolinedione

Cat. No.: B1675718
CAS No.: 91300-60-6
M. Wt: 250.25 g/mol
InChI Key: GXIJYWUWLNHKNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY83583, also known as 6-anilino-5,8-quinolinedione, is a chemical compound that functions as an inhibitor of soluble guanylate cyclase. Soluble guanylate cyclase is an enzyme involved in the conversion of guanosine triphosphate to cyclic guanosine monophosphate, a critical component of the nitric oxide and cyclic guanosine monophosphate signaling pathway. This pathway plays a significant role in various physiological processes, including smooth muscle relaxation and neurotransmission .

Mechanism of Action

Target of Action

The primary target of 6-Anilino-5,8-quinolinedione is soluble guanylate cyclase . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway, which is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation .

Mode of Action

this compound interacts with its target, soluble guanylate cyclase, by inhibiting its activation . This inhibition results in a decrease in cGMP production . The compound also blocks the release of intracellular calcium ions , which play a key role in cellular signaling.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cGMP pathway . By inhibiting soluble guanylate cyclase, this compound reduces the production of cGMP . This leads to downstream effects such as increased platelet aggregation and reduced vasodilation .

Pharmacokinetics

The compound’s ability to inhibit soluble guanylate cyclase and reduce cgmp production suggests that it can effectively reach its target within the body .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cGMP production, the blocking of intracellular calcium ion release, and the facilitation of platelet activation . These effects can lead to physiological changes such as reduced vasodilation and increased blood clotting .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of superoxide dismutase, an enzyme that neutralizes superoxide anions, can attenuate the effects of this compound

Biochemical Analysis

Biochemical Properties

6-Anilino-5,8-quinolinedione plays a crucial role in biochemical reactions, primarily as an inhibitor of soluble guanylate cyclase (sGC). This enzyme is responsible for the conversion of GTP to cyclic GMP (cGMP), a secondary messenger involved in various physiological processes. By inhibiting sGC, this compound reduces the levels of cGMP, thereby affecting processes such as vasodilation and platelet aggregation . Additionally, this compound interacts with other biomolecules, including nitric oxide (NO) and superoxide anions, influencing their biochemical pathways .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit the growth of various cell types, including human brain tumor cells, by reducing cell viability . This compound also affects cell signaling pathways, particularly those involving cGMP. By lowering cGMP levels, this compound influences gene expression and cellular metabolism, leading to changes in cell function . Furthermore, it has been observed to block the release of intracellular calcium ions, impacting cellular processes such as muscle contraction and neurotransmitter release .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits soluble guanylate cyclase, preventing the formation of cGMP from GTP . This inhibition is thought to be mediated by the generation of superoxide anions, which interfere with the enzyme’s activity . Additionally, this compound has been shown to inhibit the release of intracellular calcium ions, further affecting cellular signaling pathways . These molecular interactions contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that its inhibitory effects on soluble guanylate cyclase and cGMP production are dose-dependent and reversible . The compound’s stability and degradation over time can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to sustained inhibition of cGMP production, resulting in long-term changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits soluble guanylate cyclase and reduces cGMP levels, leading to physiological changes such as reduced vasodilation and platelet aggregation . At high doses, this compound can have toxic effects, including oxidative stress and cell death . These adverse effects are likely due to the generation of superoxide anions and other reactive oxygen species .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as soluble guanylate cyclase and nitric oxide synthase, affecting the production of cGMP and nitric oxide . Additionally, this compound influences metabolic flux and metabolite levels by altering the activity of these enzymes . The generation of superoxide anions by this compound also impacts oxidative stress pathways, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . For example, the compound’s binding to soluble guanylate cyclase and other proteins can affect its distribution within the cell, impacting its biochemical activity .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with soluble guanylate cyclase and other enzymes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors contribute to the compound’s overall biochemical effects and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY83583 involves the reaction of 5,8-quinolinedione with aniline. The reaction typically occurs in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

  • Dissolve 5,8-quinolinedione in a suitable solvent such as ethanol or acetone.
  • Add aniline to the solution and stir the mixture at room temperature.
  • Heat the reaction mixture to a specific temperature (e.g., 60-80°C) and maintain it for a certain period (e.g., 2-4 hours).
  • Cool the reaction mixture and isolate the product by filtration or crystallization.

Industrial Production Methods

Industrial production of LY83583 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

LY83583 undergoes various chemical reactions, including:

    Oxidation: LY83583 can be oxidized to form different quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: LY83583 can undergo substitution reactions where the aniline group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines. The reactions are carried out in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

Scientific Research Applications

LY83583 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Methylene Blue: Another inhibitor of soluble guanylate cyclase, used in the treatment of methemoglobinemia.

    Cinaciguat: A soluble guanylate cyclase activator used in the treatment of heart failure.

    Linaclotide: A guanylate cyclase C agonist used in the treatment of irritable bowel syndrome with constipation.

Uniqueness of LY83583

LY83583 is unique in its ability to inhibit soluble guanylate cyclase through the formation of superoxide anions, a mechanism not shared by many other guanylate cyclase inhibitors. This unique mechanism makes LY83583 a valuable tool in research focused on the nitric oxide and cyclic guanosine monophosphate signaling pathway .

Properties

IUPAC Name

6-anilinoquinoline-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIJYWUWLNHKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238488
Record name 6-Anilino-5,8-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91300-60-6
Record name 6-(Phenylamino)-5,8-quinolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91300-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Anilino-5,8-quinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Anilino-5,8-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Anilinoquinoline-5,8-quinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-(Phenylamino)-5,8-quinolinedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9FS56333
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Six grams of 6-methoxyquinoline-5,8-quinone were dissolved in 500 ml of absolute ethanol and 9 g of cerium chloride were added. After the reaction was stirred, 3.3 g of aniline were added. The reaction mixture was refluxed for several hours, then it was stirred overnight at room temperature. The ethanol was evaporated to dryness and partitioned between chloroform and an aqueous sodium chloride solution. The chloroform layer was washed with an aqueous sodium chloride solution, dried with sodium sulfate, and then evaporated. The product was crystallized from absolute ethanol and weighed 3 g (16% yield). It had a melting point of about 182°-184° and the mass spectrum indicated the expected molecular ion at m/e=250.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Twenty and one-half grams of quinoline-5,8-quinone were dissolved in 500 ml of absolute ethanol, then 13 g of aniline were added, followed by the addition of 32 g of cerium chloride. This reaction mixture was refluxed overnight. The resulting mixture had a brown-blue color and was stirred and then left to cool to room temperature for about 26 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Anilino-5,8-quinolinedione
Reactant of Route 2
Reactant of Route 2
6-Anilino-5,8-quinolinedione
Reactant of Route 3
Reactant of Route 3
6-Anilino-5,8-quinolinedione
Reactant of Route 4
Reactant of Route 4
6-Anilino-5,8-quinolinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.